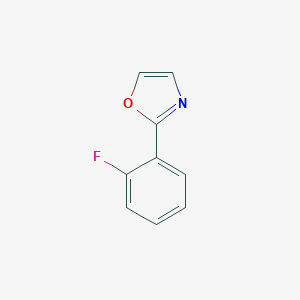

2-(2-Fluorophényl)oxazole

Vue d'ensemble

Description

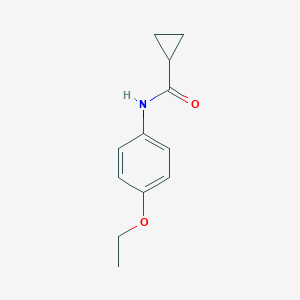

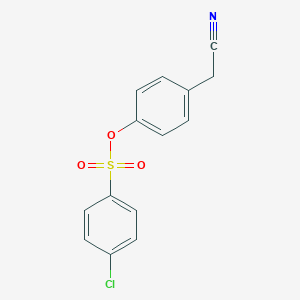

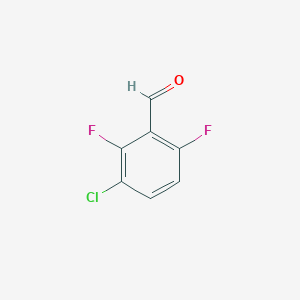

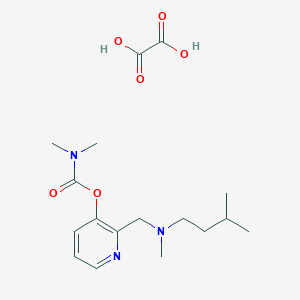

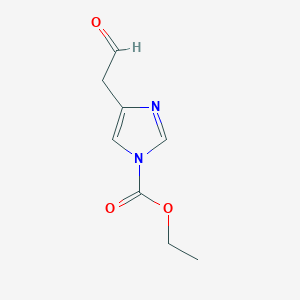

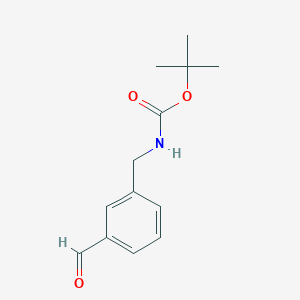

“2-(2-Fluorophenyl)oxazole” is a chemical compound with the molecular formula C9H6FNO . It is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of oxazoles, including “2-(2-Fluorophenyl)oxazole”, can be achieved through various methods. One common method is the cyclodehydration of amide oximes, which uses an acid catalyst to facilitate the removal of water from the compound . Another method involves the Van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)oxazole” consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The ring structure of oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .

Chemical Reactions Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, can undergo various chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring . Oxazole can also undergo nucleophilic substitution reactions, with the carbon atom at position 2 on the oxazole ring being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .

Physical And Chemical Properties Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, is a colorless liquid under normal conditions with a characteristic smell . The aromaticity of the oxazole ring, which is due to the 6 π electrons forming a conjugated system, makes the compound more stable .

Applications De Recherche Scientifique

Synthèse des oxazoles

Les oxazoles, y compris le 2-(2-Fluorophényl)oxazole, constituent une classe importante de composés biologiquement actifs en chimie pharmaceutique . Ils sont considérés comme la structure principale de nombreux composés biologiquement actifs . Le développement de systèmes catalytiques efficaces et respectueux de l'environnement pour la préparation de dérivés d'oxazole est un sujet de recherche clé en synthèse organique .

Utilisation de nanocomposites magnétiques comme catalyseurs

Des nanocomposites magnétiques ont été utilisés comme catalyseurs dans la synthèse de divers dérivés d'oxazoles . La caractéristique la plus importante de ces nanocatalyseurs est leur séparation simple du mélange réactionnel en utilisant uniquement un aimant externe .

Propriétés biologiques et médicinales

Les oxazoles ont été largement étudiés pour leurs nombreuses activités biologiques et pharmacologiques . Ils sont d'une importance significative en chimie médicinale .

Propriétés pharmacologiques

Les dérivés d'oxazole ont montré qu'ils présentaient un large éventail de propriétés pharmacologiques, notamment des activités antibactériennes, antifongiques, antivirales, anticancéreuses et anti-inflammatoires

Mécanisme D'action

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-(2-Fluorophenyl)oxazole with its targets remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the diverse biological activities reported for oxazole derivatives , it is plausible that 2-(2-Fluorophenyl)oxazole could have multiple effects at the molecular and cellular levels.

Orientations Futures

Oxazole-based compounds, including “2-(2-Fluorophenyl)oxazole”, have been the focus of considerable research due to their wide range of biological activities. Various oxazole derivatives have been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them suitable for drug design and development . Therefore, the future direction of “2-(2-Fluorophenyl)oxazole” could involve further exploration of its potential medicinal applications.

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWEIMTNJWBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442352 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178672-06-5 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

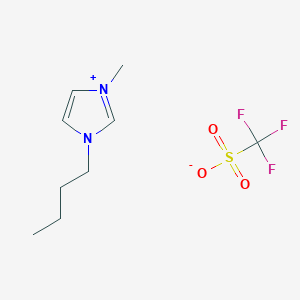

![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)